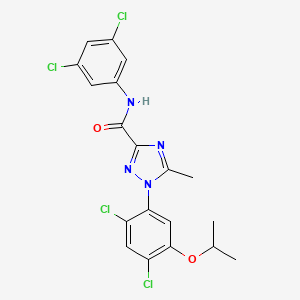

1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss the synthesis and properties of structurally related triazole derivatives, which can provide insights into the description of the compound . Triazole derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceuticals .

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with specific reaction conditions optimized for yield . Similarly, the synthesis of other triazole compounds involves condensation reactions and cyclization steps, as seen in the preparation of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide . These methods could be analogous to the synthesis of the compound , suggesting a multi-step approach with careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The crystal structure of one such compound was determined to belong to the monoclinic system, providing insights into the geometric configuration of these molecules . Although the exact molecular structure of "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is not provided, it is likely to exhibit similar structural features due to the presence of the triazole ring.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the formation of Schiff bases and Mannich base derivatives, as demonstrated in the synthesis of new triazole compounds with antimicrobial activities . These reactions are typically used to modify the chemical structure and introduce new functional groups that can enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. The compounds discussed in the papers were characterized using spectroscopic techniques such as NMR and MS, which are essential for confirming the structure and purity of the synthesized compounds . Additionally, the anti-inflammatory activity and ulcerogenicity of a series of triazole carboxamides were evaluated, indicating the potential therapeutic applications of these compounds . These studies suggest that "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" may also possess distinct physical, chemical, and biological properties that could be explored further.

Scientific Research Applications

Antimicrobial Activities

Research on similar triazole derivatives has shown potential antimicrobial activities. For instance, some novel triazole derivatives have been synthesized and tested against various microorganisms, displaying good to moderate antimicrobial activities. These compounds, including 1,2,4-triazole derivatives, have shown efficacy against bacteria, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antipathogenic Activity

Acylthioureas containing the triazole moiety have been synthesized and evaluated for their interaction with bacterial cells, both in free and adherent states. These compounds have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This highlights the triazole derivatives' potential in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Chemical Properties

The synthesis and chemical properties of triazole derivatives have been a subject of interest. For example, the process of synthesizing various triazole derivatives and their structural characterization through techniques like IR, NMR, and mass spectroscopy. These studies not only provide insights into the chemical properties of triazole derivatives but also open pathways for creating compounds with potential biological activities (Desai et al., 2011).

properties

IUPAC Name |

N-(3,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(14(22)7-15(17)23)27-10(3)24-18(26-27)19(28)25-13-5-11(20)4-12(21)6-13/h4-9H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYQJZRCBACSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)